molecular formula C13H19N B1597088 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine CAS No. 54530-04-0

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

Cat. No.: B1597088
CAS No.: 54530-04-0
M. Wt: 189.3 g/mol
InChI Key: OHIJQLBIZQGOKQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine is a complex organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound features a pyrrolidine ring substituted with two methyl groups at positions 2 and 5, and a 4-methylphenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolidines, depending on the specific reagents and conditions employed.

Scientific Research Applications

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Dimethyl-1-(3-methylphenyl)pyrrolidine

  • 2,5-Dimethyl-1-(2-methylphenyl)pyrrolidine

  • 2,5-Dimethyl-1-(4-ethylphenyl)pyrrolidine

  • 2,5-Dimethyl-1-(4-propylphenyl)pyrrolidine

Properties

IUPAC Name

2,5-dimethyl-1-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIJQLBIZQGOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374084
Record name 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54530-04-0
Record name 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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